7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one

Medicinal Chemistry Enzyme Inhibition Nucleotide Metabolism

Researchers face synthetic bottlenecks when minor structural variations in naphthyridinone cores lead to >1800-fold activity differences in lead optimization. This compound solves that by providing a precisely substituted 7-amino-4-hydroxy scaffold validated for kinase inhibitor programs. • Enables >1800-fold potency gains vs. dihydroorotase baseline (IC50=180 µM), as demonstrated in p38 MAP kinase studies • Dual orthogonal handles (amine/hydroxy) for parallel library synthesis and metal-organic framework (MOF) construction • Sourced at 95% purity with reliable supply chain; available in bulk quantities from 50 mg to 500 g

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11914351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(NC1=O)N=C(C=C2)N
InChIInChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-2H,3H2,(H3,9,10,11,13)
InChIKeyKMOSOPVCJWYXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one: Technical Baseline & Procurement


7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one (CAS 76541-91-8), with molecular formula C8H7N3O2 and molecular weight 177.16 g/mol, is a heterocyclic organic compound within the 1,8-naphthyridinone class. It features a distinct substitution pattern with an amino group at the 7-position and a hydroxy group at the 4-position of the fused naphthyridine ring system . This specific arrangement of functional groups imparts unique physicochemical properties, including the capacity for multiple hydrogen-bonding interactions and metal coordination, which are critical for its role as a synthetic intermediate and its potential biological activity [1].

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one: Non-Substitutability


Within the broad class of 1,8-naphthyridinones, seemingly minor structural variations lead to significant differences in chemical reactivity, biological target engagement, and synthetic utility. The presence of both a 7-amino and a 4-hydroxy group is not merely additive; it creates a unique electronic environment that influences the compound's ability to act as a bidentate ligand for metal coordination [1] and alters its hydrogen-bonding network compared to analogs lacking one of these groups [2]. Substituting a structurally similar but functionally distinct naphthyridinone can result in complete loss of desired activity in downstream applications, as specific substitution patterns are required for target binding, as seen in the SAR of related kinase inhibitors [3]. Therefore, direct substitution without empirical verification introduces unacceptable risk into research and industrial processes.

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one: Differentiation Evidence


Dihydroorotase Inhibitory Activity

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one demonstrates measurable but weak inhibitory activity against the dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. This data provides a quantitative baseline for this specific scaffold. While the absolute potency is low, it establishes a distinct interaction profile. In contrast, more elaborated naphthyridinone derivatives developed as HPK1 or PDE4 inhibitors typically achieve IC50 values in the low nanomolar range against their respective targets [2]. This difference highlights the compound's role as a foundational scaffold or control rather than a potent final drug candidate.

Medicinal Chemistry Enzyme Inhibition Nucleotide Metabolism

Metal Chelation Enhancement

The 1,8-naphthyridine ring system is a known bidentate ligand, and substitution with electron-donating groups at the ortho and para positions (positions 2,4,5,7) significantly enhances its ability to form stable coordination complexes with transition metals [1]. 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one, with its 7-amino and 4-hydroxy groups, is optimally substituted to be a strong bidentate chelator. This contrasts sharply with unsubstituted 1,8-naphthyridine or monosubstituted analogs, which exhibit weaker binding and lower complex stability [1].

Coordination Chemistry Materials Science Catalysis

Synthetic Accessibility of 4-Hydroxy Subclass

A novel synthesis for substituted 4-hydroxy-1,8-naphthyridines, which includes the target compound class, has been reported with yields described as 'good' for the cyclization step to form the core heterocycle [1]. While specific isolated yields for the exact compound 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one are not detailed, the general method for preparing the subclass achieves yields that are comparable to or better than previous multi-step routes for similar naphthyridine derivatives, which can be as low as 30-50% overall [2]. This improved synthetic accessibility, driven by a more efficient cyclization, supports its procurement as a viable building block.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one: Key Application Scenarios


Scaffold for Kinase Inhibitor Development

This compound serves as a minimal core scaffold for the development of potent and selective kinase inhibitors. The weak dihydroorotase activity (IC50 = 180 µM) [1] provides a blank-slate starting point. By building upon the 7-amino-4-hydroxy-1,8-naphthyridin-2(1H)-one core, medicinal chemists have historically achieved >1800-fold increases in potency against therapeutic targets like p38 MAP kinase [2]. This dramatic improvement quantifies the scaffold's potential as a foundation for lead optimization, making it a valuable starting material for focused library synthesis.

Ligand for Metal-Organic Complexes and Catalysis

The compound's unique 7-amino, 4-hydroxy substitution pattern renders it an excellent bidentate ligand for forming stable coordination complexes with transition metals [1]. In materials science and catalysis research, this property is essential for designing robust metal-organic frameworks (MOFs) or homogeneous catalysts. The enhanced binding affinity compared to unsubstituted naphthyridines ensures the resulting complexes will exhibit higher thermal stability and resistance to ligand exchange, which are critical for reproducible performance in catalytic cycles and gas storage applications.

Synthetic Intermediate for Naphthyridinone Diversification

The presence of both amino and hydroxy groups provides two orthogonal handles for further chemical diversification. This compound can be procured as a versatile building block for creating a library of 1,8-naphthyridinone derivatives with varied pharmacological profiles [1]. The 'good' yields reported for synthesizing this core structure [2] also make it a cost-effective starting point for generating gram-to-kilogram quantities of advanced intermediates for both biological screening and process chemistry development.

Control Compound for Biochemical Assays

Given its weak, quantifiable activity against dihydroorotase [1], 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one can serve as a negative control or baseline compound in enzyme inhibition assays. When evaluating a series of more potent naphthyridinone-based inhibitors, this compound provides a reliable benchmark for the minimal activity of the core scaffold. This allows researchers to accurately attribute observed biological effects to specific structural modifications rather than the core structure itself, ensuring robust and interpretable SAR data.

Quote Request

Request a Quote for 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.